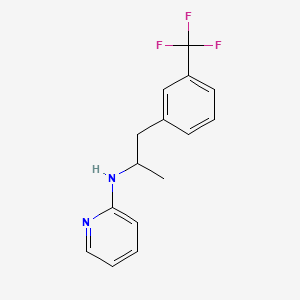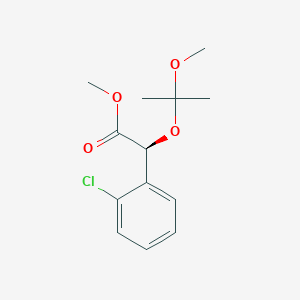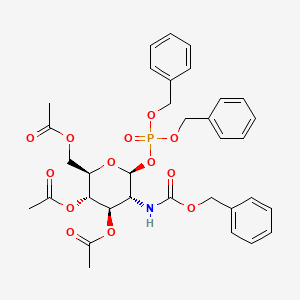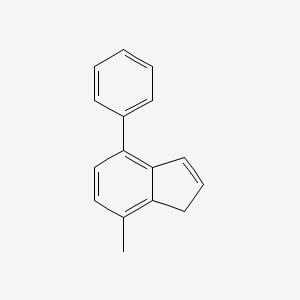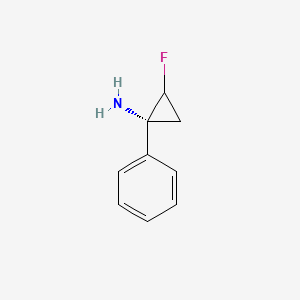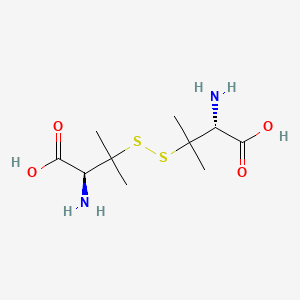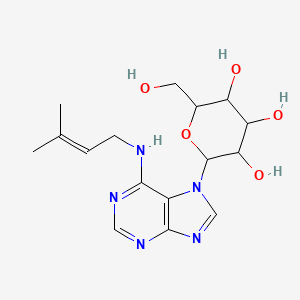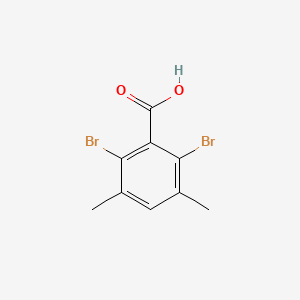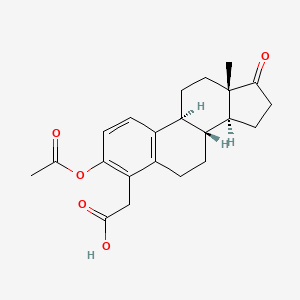
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of an acetyloxy group, which is a functional group with the formula −OCOCH₃
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid typically involves the acetylation of estradiol derivatives. One common method includes the reaction of estradiol with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under mild conditions to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acetyl chloride (CH₃COCl) and triethylamine (Et₃N) are used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
科学研究应用
3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential use in hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid involves its interaction with estrogen receptors in the body. Upon binding to these receptors, the compound can modulate the expression of specific genes involved in various physiological processes. This modulation can lead to changes in cellular function, growth, and differentiation.
相似化合物的比较
Similar Compounds
Estradiol: The parent compound of 3-(Acetyloxy)-17-oxo-estra-1,3,5(10)-triene-4-acetic Acid, known for its role in hormone regulation.
Estrone: Another estrogen hormone with similar biological activity.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Uniqueness
This compound is unique due to its specific acetyloxy modification, which can enhance its stability and bioavailability compared to its parent compound, estradiol. This modification also allows for selective interactions with estrogen receptors, potentially leading to more targeted therapeutic effects.
属性
分子式 |
C22H26O5 |
|---|---|
分子量 |
370.4 g/mol |
IUPAC 名称 |
2-[(8R,9S,13S,14S)-3-acetyloxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-4-yl]acetic acid |
InChI |
InChI=1S/C22H26O5/c1-12(23)27-19-7-5-13-14(17(19)11-21(25)26)3-4-16-15(13)9-10-22(2)18(16)6-8-20(22)24/h5,7,15-16,18H,3-4,6,8-11H2,1-2H3,(H,25,26)/t15-,16-,18+,22+/m1/s1 |
InChI 键 |
RBRXHIYGQUCVLX-LVOOAJGHSA-N |
手性 SMILES |
CC(=O)OC1=C(C2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C)CC(=O)O |
规范 SMILES |
CC(=O)OC1=C(C2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


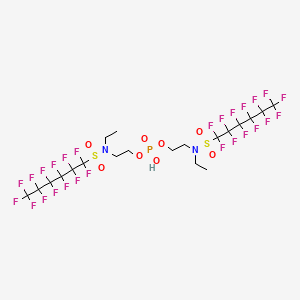
![tetrasodium;(3E)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]phenyl]phenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B13415051.png)

